molecular formula C16H13N3O2 B2573230 4-hydroxy-2-methyl-N-(pyridin-4-yl)quinoline-6-carboxamide CAS No. 950254-13-4

4-hydroxy-2-methyl-N-(pyridin-4-yl)quinoline-6-carboxamide

Cat. No. B2573230
CAS RN: 950254-13-4
M. Wt: 279.299
InChI Key: IHURPUPOTHENHX-UHFFFAOYSA-N
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Description

“4-hydroxy-2-methyl-N-(pyridin-4-yl)quinoline-6-carboxamide” is a derivative of quinoline, a heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Synthesis Analysis

Quinoline and its analogues can be synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . It is an essential segment of both natural and synthetic compounds .


Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For instance, bromination of (E)-1-allyl-4-hydroxy-2-oxo-N′-(pyridin-4-ylmethylene)-1,2-dihydroquinoline-3-carbohydrazide affords a light-orange crystalline perbromide precipitate, which rapidly decolorizes upon heating .


Physical And Chemical Properties Analysis

Quinoline, also known as benzopyridine, is a well-known nitrogenous tertiary base . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .

Future Directions

Quinoline and its derivatives continue to be an area of interest due to their versatile applications in medicinal chemistry. Future research could focus on developing new synthesis protocols, exploring additional biological and pharmaceutical activities, and improving the yield and practicality of the reactions .

properties

IUPAC Name

2-methyl-4-oxo-N-pyridin-4-yl-1H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-10-8-15(20)13-9-11(2-3-14(13)18-10)16(21)19-12-4-6-17-7-5-12/h2-9H,1H3,(H,18,20)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHURPUPOTHENHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-2-methyl-N-(pyridin-4-yl)quinoline-6-carboxamide

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